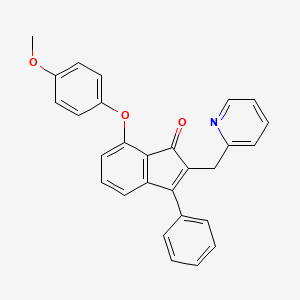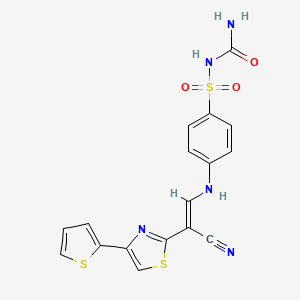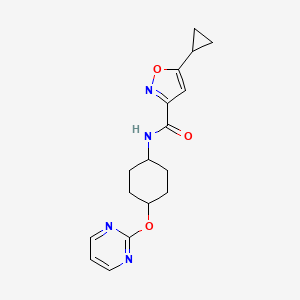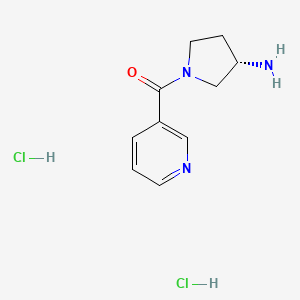
7-(4-methoxyphenoxy)-3-phenyl-2-(2-pyridinylmethyl)-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-methoxyphenoxy)-3-phenyl-2-(2-pyridinylmethyl)-1H-inden-1-one is a complex organic compound that features a combination of aromatic rings and functional groups
Métodos De Preparación
The synthesis of 7-(4-methoxyphenoxy)-3-phenyl-2-(2-pyridinylmethyl)-1H-inden-1-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include nucleophilic substitution reactions, where a nucleophile replaces a leaving group on an aromatic ring. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings, using reagents like bromine or nitric acid.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, breaking down into smaller molecules.
Aplicaciones Científicas De Investigación
7-(4-methoxyphenoxy)-3-phenyl-2-(2-pyridinylmethyl)-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with proteins or enzymes.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 7-(4-methoxyphenoxy)-3-phenyl-2-(2-pyridinylmethyl)-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity or altering their function. It can also interact with cellular receptors, triggering signaling pathways that lead to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 7-(4-methoxyphenoxy)-3-phenyl-2-(2-pyridinylmethyl)-1H-inden-1-one include other indene derivatives and compounds with similar functional groups. For example:
2-(4-methoxyphenoxy)-N-(2-pyridinylmethyl)propanamide: This compound shares the methoxyphenoxy and pyridinylmethyl groups but differs in the core structure.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound has a similar pyridinyl group but includes different functional groups and a cyclopropane ring.
The uniqueness of this compound lies in its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
7-(4-methoxyphenoxy)-3-phenyl-2-(pyridin-2-ylmethyl)inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO3/c1-31-21-13-15-22(16-14-21)32-25-12-7-11-23-26(19-8-3-2-4-9-19)24(28(30)27(23)25)18-20-10-5-6-17-29-20/h2-17H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWGAGXUNFSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C(=C3C4=CC=CC=C4)CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2533704.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide](/img/structure/B2533707.png)


![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-fluorophenyl)amino)formamide](/img/structure/B2533716.png)
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B2533718.png)
![N'-(2,2-dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2533719.png)
![8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2533722.png)

![N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2533725.png)
![(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile](/img/structure/B2533726.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2533727.png)
